Bis(p-iodophenyl) sulfide
Overview
Description
Bis(p-iodophenyl) sulfide is an organosulfur compound with the molecular formula C12H8I2S It is characterized by the presence of two iodine atoms attached to phenyl rings, which are connected by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(p-iodophenyl) sulfide typically involves the reaction of diphenyl sulfide with iodine in the presence of a suitable catalyst. One common method is the iodination of diphenyl sulfide using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent such as nitric acid (HNO3) or sulfuric acid (H2SO4). The reaction is usually carried out under reflux conditions to ensure complete iodination of the phenyl rings .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Bis(p-iodophenyl) sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, reflux conditions.
Reduction: LiAlH4, NaBH4, room temperature or slightly elevated temperatures.
Substitution: NaN3, KCN, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophenols, thiols.
Substitution: Azides, nitriles.
Scientific Research Applications
Bis(p-iodophenyl) sulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including polymers and complex molecules.
Biology: Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis(p-iodophenyl) sulfide involves its interaction with molecular targets through its iodine atoms and sulfur linkage. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The sulfur atom in the compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Bis(p-bromophenyl) sulfide: Similar structure but with bromine atoms instead of iodine.
Bis(p-chlorophenyl) sulfide: Contains chlorine atoms instead of iodine.
Bis(p-fluorophenyl) sulfide: Features fluorine atoms in place of iodine.
Uniqueness: Bis(p-iodophenyl) sulfide is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
1-iodo-4-(4-iodophenyl)sulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVVOUSAQUQNMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224535 | |
Record name | Sulfide, bis(p-iodophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73927-07-8 | |
Record name | Sulfide, bis(p-iodophenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073927078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfide, bis(p-iodophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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